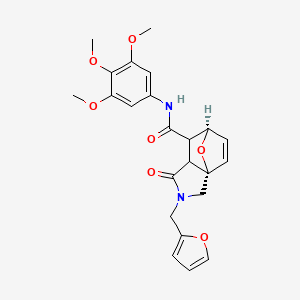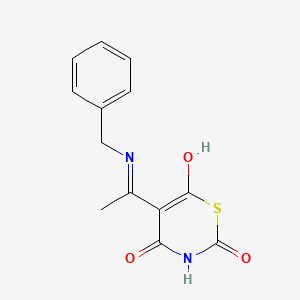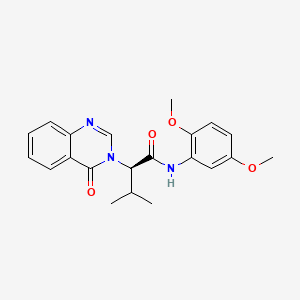
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Formation of the Acetate Ester: The final step involves the esterification of the hydroxyl group with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
Chemistry
In chemistry, (1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multifunctional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is known for its antimicrobial, antiviral, and anticancer properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Quinoline derivatives have been investigated for their efficacy in treating malaria, cancer, and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of (1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoxaline: Another heterocyclic compound with antimicrobial properties.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Uniqueness
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its structure allows for a wide range of biological activities, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C20H16N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
(1-benzoyl-2-cyano-2H-quinolin-3-yl)methyl acetate |
InChI |
InChI=1S/C20H16N2O3/c1-14(23)25-13-17-11-16-9-5-6-10-18(16)22(19(17)12-21)20(24)15-7-3-2-4-8-15/h2-11,19H,13H2,1H3 |
InChI 键 |
QMZRRIRNMMYOAR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC2=CC=CC=C2N(C1C#N)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B15283643.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)

![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)


![Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate](/img/structure/B15283681.png)


![2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole](/img/structure/B15283702.png)
![1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B15283706.png)
![9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283729.png)
